6-Bromothieno[2,3-d]pyrimidine

Catalog No.
S685423
CAS No.
60703-80-2
M.F
C6H3BrN2S
M. Wt
215.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromothieno[2,3-d]pyrimidine

CAS Number

60703-80-2

Product Name

6-Bromothieno[2,3-d]pyrimidine

IUPAC Name

6-bromothieno[2,3-d]pyrimidine

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

InChI

InChI=1S/C6H3BrN2S/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H

InChI Key

CCQQNRDRMMVUQI-UHFFFAOYSA-N

SMILES

C1=C(SC2=NC=NC=C21)Br

Canonical SMILES

C1=C(SC2=NC=NC=C21)Br

6-Bromothieno[2,3-d]pyrimidine (CAS: 60703-80-2) is a highly versatile, bicyclic heteroaromatic building block featuring a pyrimidine ring fused to a thiophene core, pre-functionalized with a bromine atom at the C6 position [1]. In industrial and medicinal chemistry, this compound is primarily procured as an advanced intermediate for the synthesis of kinase inhibitors, antifolates, and dual-targeted metabolic inhibitors [2]. Its core value lies in providing an orthogonal, highly reactive site for transition-metal-catalyzed cross-coupling, enabling the rapid and regioselective construction of complex C6-substituted thieno[2,3-d]pyrimidine libraries without disrupting the pyrimidine pharmacophore [1].

Substituting 6-bromothieno[2,3-d]pyrimidine with its unsubstituted thieno[2,3-d]pyrimidine counterpart introduces severe process inefficiencies. Direct C-H functionalization or electrophilic halogenation of the unsubstituted core typically suffers from poor regioselectivity, yielding complex mixtures of C5 and C6 isomers that require costly, yield-depleting chromatographic separations [1]. Alternatively, substituting with the cheaper 6-chlorothieno[2,3-d]pyrimidine severely limits late-stage diversification; the higher bond dissociation energy of the C-Cl bond results in sluggish oxidative addition during palladium-catalyzed cross-coupling, often necessitating harsh temperatures and specialized ligands that degrade sensitive functional groups[2].

Superior Oxidative Addition in Palladium-Catalyzed Cross-Coupling

In the synthesis of C6-substituted thieno[2,3-d]pyrimidines, the 6-bromo derivative serves as an optimal electrophile. Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille) of 6-bromothieno[2,3-d]pyrimidines routinely achieves yields of 70–80% under standard conditions [1]. In contrast, the corresponding 6-chloro analogs exhibit significantly higher carbon-halogen bond dissociation energies, resulting in sluggish oxidative addition, yields often below 40%, and the need for forcing conditions or specialized phosphine ligands[2].

Evidence DimensionCross-coupling product yield under standard Pd-catalysis
Target Compound Data70–80% yield (6-bromo scaffold)
Comparator Or Baseline<40% yield (6-chloro scaffold baseline)
Quantified DifferenceApprox. 2-fold increase in yield under mild conditions
ConditionsStandard Pd-catalyzed coupling (e.g., with arylboronic acids or alcohols) at mild to moderate temperatures

Procuring the 6-bromo scaffold ensures high-yielding downstream functionalization, reducing the need for expensive proprietary ligands and minimizing thermal degradation of sensitive intermediates.

Elimination of Low-Yielding Direct Halogenation Steps

Direct electrophilic halogenation or C-H activation of the unsubstituted thieno[2,3-d]pyrimidine core frequently yields a mixture of C5-bromo, C6-bromo, and C5,C6-dibromo isomers due to similar electronic environments [1]. Procuring the pre-functionalized 6-bromothieno[2,3-d]pyrimidine provides 100% regiochemical purity at the C6 position, bypassing the need for cryogenic lithiation (e.g., n-BuLi/CBr4 at low temperatures) or complex chromatographic separations that typically reduce overall process yields to ~40-50%[2].

Evidence DimensionRegiochemical purity and effective step yield
Target Compound Data100% C6-regiopurity (commercial starting material)
Comparator Or Baseline~40-50% isolated yield (direct bromination of unsubstituted core)
Quantified DifferenceEliminates a >50% yield penalty and bypasses cryogenic processing
ConditionsScale-up synthesis of C6-functionalized thienopyrimidines

Using the pre-brominated building block streamlines synthetic routes, significantly lowering raw material waste and purification costs during scale-up.

Enhanced Binding Affinity via Thiophene Bioisosterism

The thieno[2,3-d]pyrimidine core acts as a potent bioisostere for quinazolines and purines. In studies targeting folate receptor (FRα) expressing tumors, 6-substituted thieno[2,3-d]pyrimidines demonstrated excellent docking scores of -14.82 to -16.26 kcal/mol [1]. Furthermore, specific 6-bromo derivatives have shown targeted IC50 values of 7.5 µM against P. carinii DHFR [2]. Traditional quinazoline comparators often lack the unique geometry provided by the 2′,5′-substituted thiophene ring, leading to suboptimal receptor interactions [1].

Evidence DimensionReceptor binding affinity (Docking score / IC50)
Target Compound Data-14.82 to -16.26 kcal/mol (FRα); 7.5 µM (DHFR)
Comparator Or BaselineLower affinity or altered binding modes (quinazoline/benzene-bridged comparators)
Quantified DifferenceSuperior spatial alignment and distinct l-glutamate moiety interactions
ConditionsIn vitro enzyme assays and in silico FRα (5IZQ) docking models

Selecting this scaffold over standard quinazolines allows drug discovery programs to access unique chemical space with proven high-affinity binding profiles.

Synthesis of Dual GARFTase and AICARFTase Inhibitors

6-Bromothieno[2,3-d]pyrimidine is the ideal starting material for developing dual inhibitors targeting de novo purine nucleotide biosynthesis. The C6-bromo position allows for high-yielding palladium-catalyzed cross-coupling with thiophene or furan side chains, creating highly specific compounds for folate receptor-expressing human tumors[1].

Development of Lipophilic Antifolates (DHFR Inhibitors)

In the design of antimicrobial agents, this compound serves as a critical scaffold for synthesizing lipophilic dihydrofolate reductase (DHFR) inhibitors. The pre-installed bromine atom facilitates the rapid generation of 6-substituted analogs that exhibit potent activity against opportunistic pathogens such as P. carinii and T. gondii [2].

Orthogonal Functionalization for Kinase Inhibitor Libraries

For medicinal chemistry programs targeting EGFR or PI3K, the 6-bromo group provides a distinct reactivity profile compared to potential substitutions at the pyrimidine C2/C4 positions. This allows for orthogonal, multi-step functionalization strategies without the need for complex protecting group chemistry, streamlining the generation of diverse kinase inhibitor libraries [3].

XLogP3

2.6

Wikipedia

6-Bromothieno[2,3-d]pyrimidine

Dates

Last modified: 08-15-2023

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